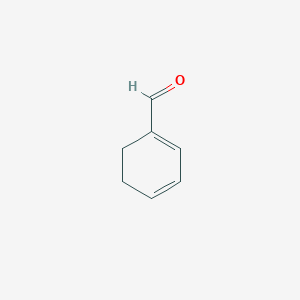

Cyclohexa-1,3-diene-1-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyclohexa-1,3-diene-1-carbaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C7H8O and its molecular weight is 108.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthetic Applications

1. Intermediate in Organic Synthesis

Cyclohexa-1,3-diene-1-carbaldehyde serves as an important intermediate in the synthesis of various biologically active compounds. It can be utilized in the Diels-Alder reaction, which is a key method for constructing cyclic structures in organic chemistry. The compound's diene functionality allows it to participate in cycloaddition reactions with dienophiles to form complex cyclic compounds .

2. Polymerization

This compound is also explored as a monomer for the production of polymers. Its ability to undergo living anionic polymerization enables the formation of polycyclohexadiene, which can be further functionalized to create materials with specific properties . The polymerization process can be catalyzed by various systems, including lithium-based catalysts, leading to diverse polymer architectures.

3. Catalytic Reactions

this compound can engage in C-C coupling reactions with aromatic alcohols and aldehydes through iridium-catalyzed hydrogen auto-transfer processes. These reactions yield carbonyl addition products that are valuable in synthetic organic chemistry . Additionally, it can act as a substrate in palladium-catalyzed reactions for the formation of diacetoxylated products .

Biological Activities

1. Natural Product Synthesis

The compound is integral to synthesizing natural products that exhibit various biological activities. For instance, derivatives of this compound have been reported to possess antimicrobial properties and have been used in the synthesis of retinal analogs . The structural features of this compound allow for modifications that enhance its bioactivity.

2. Chiral Synthesis

The compound has been utilized in developing chiral 1,3-cyclohexadienals through organocatalysis. Proline and its derivatives have shown effectiveness in catalyzing asymmetric reactions involving this compound, leading to products with significant enantiomeric excess . This application is particularly relevant in pharmaceuticals where chirality plays a crucial role in drug efficacy.

Table 1: Summary of Reactions Involving this compound

Propiedades

Número CAS |

1121-54-6 |

|---|---|

Fórmula molecular |

C7H8O |

Peso molecular |

108.14 g/mol |

Nombre IUPAC |

cyclohexa-1,3-diene-1-carbaldehyde |

InChI |

InChI=1S/C7H8O/c8-6-7-4-2-1-3-5-7/h1-2,4,6H,3,5H2 |

Clave InChI |

LQXUYPKOOOUVJB-UHFFFAOYSA-N |

SMILES |

C1CC(=CC=C1)C=O |

SMILES canónico |

C1CC(=CC=C1)C=O |

Sinónimos |

1,3-Cyclohexadiene-1-carbaldehyde |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.